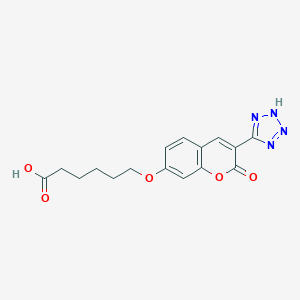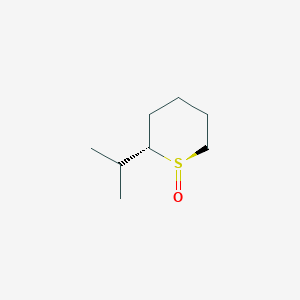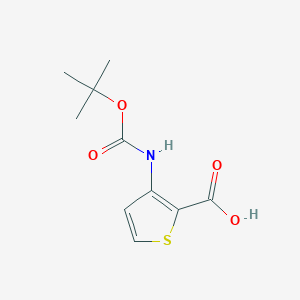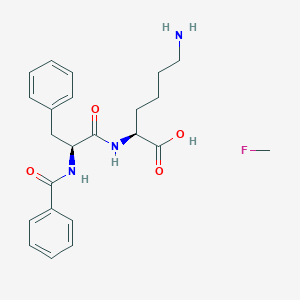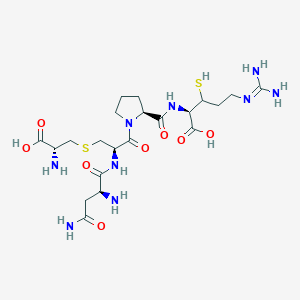
Argipressin (5-8), (2-1')-disulfide cys(6)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argipressin (5-8), (2-1')-disulfide cys(6)-, also known as Arginine Vasopressin (AVP), is a peptide hormone that is synthesized in the hypothalamus and released from the posterior pituitary gland. AVP plays a crucial role in regulating water balance, blood pressure, and electrolyte homeostasis in the body. It is involved in various physiological processes, including vasoconstriction, renal water reabsorption, and social behavior.
作用機序
AVP exerts its effects on target cells by binding to specific G protein-coupled receptors, including V1a, V1b, and V2 receptors. The V1a receptor is primarily involved in vasoconstriction and platelet aggregation, while the V2 receptor is responsible for renal water reabsorption. The V1b receptor is predominantly expressed in the pituitary gland and is involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.
生化学的および生理学的効果
AVP regulates water balance by increasing water reabsorption in the kidneys, which leads to increased urine concentration and decreased urine volume. It also increases blood pressure by inducing vasoconstriction. AVP has been shown to modulate social behavior by regulating the release of neurotransmitters, including dopamine and oxytocin. Additionally, AVP has been implicated in the regulation of stress response and the immune system.
実験室実験の利点と制限
AVP is a widely used experimental tool in various research areas due to its diverse physiological effects. However, one major limitation of AVP is its short half-life, which requires frequent administration in experiments. Additionally, the effects of AVP can vary depending on the dose and route of administration, which can complicate experimental design.
将来の方向性
Future research on AVP is likely to focus on the development of novel therapeutic agents targeting AVP receptors for the treatment of various disorders. Additionally, further studies on the molecular mechanisms underlying the effects of AVP on social behavior and stress response may lead to the development of new treatments for psychiatric disorders. Furthermore, the role of AVP in the regulation of immune function and inflammation is an area of increasing interest, and further research may provide insights into the pathophysiology of inflammatory disorders.
合成法
The synthesis of AVP involves the cleavage of a larger precursor molecule, prepro-vasopressin, into smaller fragments. The prepro-vasopressin is initially synthesized in the hypothalamus and transported to the posterior pituitary gland, where it undergoes post-translational modifications to form AVP. The synthesis of AVP involves the removal of the signal peptide and the formation of disulfide bonds between cysteine residues.
科学的研究の応用
AVP has been extensively studied in various research areas, including neuroscience, endocrinology, and cardiovascular physiology. AVP is involved in the regulation of social behavior, including pair bonding, aggression, and maternal behavior. It has also been implicated in the pathophysiology of various disorders, including hypertension, diabetes insipidus, and congestive heart failure.
特性
CAS番号 |
101531-76-4 |
|---|---|
製品名 |
Argipressin (5-8), (2-1')-disulfide cys(6)- |
分子式 |
C21H37N9O8S2 |
分子量 |
607.7 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-1-[(2R)-3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-3-sulfanylpentanoic acid |
InChI |
InChI=1S/C21H37N9O8S2/c22-9(6-14(24)31)16(32)28-11(8-40-7-10(23)19(35)36)18(34)30-5-1-2-12(30)17(33)29-15(20(37)38)13(39)3-4-27-21(25)26/h9-13,15,39H,1-8,22-23H2,(H2,24,31)(H,28,32)(H,29,33)(H,35,36)(H,37,38)(H4,25,26,27)/t9-,10-,11-,12-,13?,15-/m0/s1 |
InChIキー |
QQTCSJQVIICNRD-XKNMMBQYSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CSC[C@@H](C(=O)O)N)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](C(CCN=C(N)N)S)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |
同義語 |
(2-1')-disulfide 6-Cys-argipressin (5-8) arginine vasopressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide cysteine(6)- Cyt(6)-AVP(5-8) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




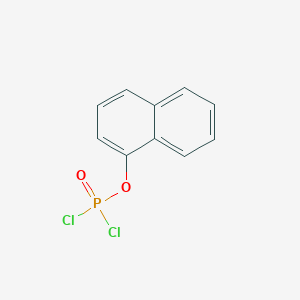

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
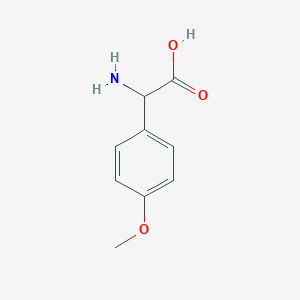
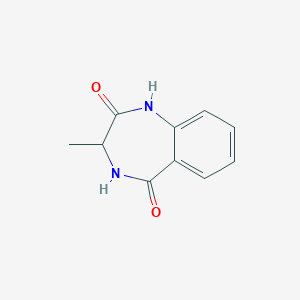
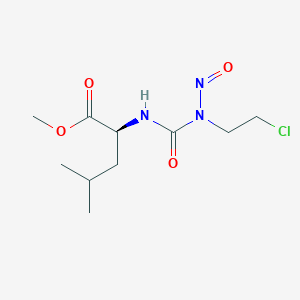
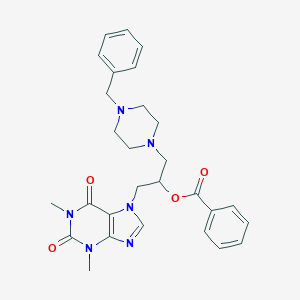
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
